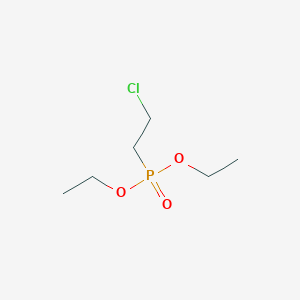
2-Aminoisonicotinic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-aminoisonicotinic acid and its derivatives involves multiple steps, including isomerization, ammonolysis, and Hofmann degradation reactions. A notable method includes the conversion of quinoline to 2,3-pyridine dicarboxylic acid, followed by intramolecular dehydration to form an anhydride, which is then subjected to ammonolysis and Hofmann degradation to introduce the C(2) amino group, culminating in the synthesis of 2-aminoisonicotinic acid with an overall yield of up to 29% based on quinoline (Junhua, 2011).
Molecular Structure Analysis
2-Aminoisonicotinic acid's molecular structure showcases interesting features, such as its ability to form hydrogen bonds due to the amino and carboxylic groups. This characteristic plays a crucial role in its interaction and formation of complexes with other molecules, affecting its crystal packing and stability (Peng et al., 2018).
Chemical Reactions and Properties
The chemical behavior of 2-aminoisonicotinic acid is influenced by its functional groups, allowing it to undergo various reactions such as esterification and amide formation. These reactions are pivotal in synthesizing pharmaceuticals and other nitrogen-containing heterocycles. Its ability to participate in synthon formation through hydrogen bonding is of particular interest in crystal engineering (Peng et al., 2018).
Aplicaciones Científicas De Investigación
Metal–Organic Frameworks (MOFs)
2-Aminoisonicotinic acid has been used to develop a three-dimensional metal–organic framework, demonstrating second-harmonic-generation response, potential ferroelectric properties, and photoluminescence (Zhou et al., 2015).
Selective Gas Adsorption
In another study, 2-Aminoisonicotinic acid was utilized in the formation of a two-dimensional microporous metal–organic framework, which showed highly selective adsorption of carbon dioxide and acetylene (Alduhaish et al., 2017).
Site-Directed Conjugation in Proteins
The compound has also been involved in the site-directed conjugation of nonpeptide groups to peptides and proteins, demonstrating potential for tagging and labeling applications (Geoghegan & Stroh, 1992).
MALDI-MS Glycan Analysis
In mass spectrometry, 2-Aminoisonicotinic acid has been used for labeling N-glycans on a MALDI target, significantly increasing glycan anionic signals (Hronowski et al., 2020).
Behavior in Aqueous Solution
The behavior of 2-Aminoisonicotinic acid in aqueous solutions has been studied, contributing to understanding its chemical properties (Hirai, 1966).
Enantiomeric Excesses in Meteoritic Amino Acids
Research on meteoritic amino acids, including 2-Aminoisonicotinic acid, indicated asymmetric influences on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1997).
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Aminoisonicotinic acid is a heterocyclic compound that primarily targets the respiratory system . It is a part of a collection of unique chemicals provided to early discovery researchers .
Mode of Action
It is known that the compound contains both an acidic carboxyl group and a basic amino group . This dual functionality could potentially allow it to interact with various biological targets in different ways.
Biochemical Pathways
It is used as a molecular scaffold in the synthesis and modification of pyridine-containing drug molecules . This suggests that it may play a role in various biochemical pathways depending on the specific drug molecule it is incorporated into.
Pharmacokinetics
Its molecular weight of 13812 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It is known to be used as a building block in the synthesis of various drug molecules , suggesting that its effects would largely depend on the specific drug molecule it is incorporated into.
Action Environment
It is known that it should be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to certain environmental conditions such as oxygen exposure.
Propiedades
IUPAC Name |
2-aminopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKZZQPPJRWDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299072 | |
| Record name | 2-aminoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoisonicotinic acid | |
CAS RN |
13362-28-2 | |
| Record name | 13362-28-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the zwitterionic form of 2-aminoisonicotinic acid (AINA) and related compounds?
A1: Research indicates that AINA, along with similar compounds like 4-amino-5-carboxy-2-methylpyrimidine (ACMP) and 2-aminonicotinic acid (ANA), predominantly exist in a zwitterionic form in aqueous solutions. [, ] This zwitterionic nature significantly influences their solubility, reactivity, and interactions within biological systems. Understanding the equilibrium between the zwitterionic and uncharged forms is crucial for comprehending their behavior in different environments.
Q2: How does the solvent environment affect the zwitterion formation of AINA and related compounds?
A2: Studies have shown that the dielectric constant of the solvent plays a key role in the zwitterion formation of AINA, ACMP, and ANA. [] Higher dielectric constant solvents, like water, promote zwitterion formation, while lower dielectric constant solvents, like glacial acetic acid or mixtures of isopropanol and ethylene glycol, suppress it. This highlights the importance of considering solvent effects when studying the properties and behavior of these compounds.
Q3: What are the potential applications of 2-aminoisonicotinic acid derivatives in medicinal chemistry?
A3: Research suggests that 2-aminoisonicotinic acid derivatives demonstrate potential as HIF-1α inhibitors. [] HIF-1α is a protein involved in the body's response to low oxygen levels, and its dysregulation is implicated in various diseases, including cancer. Therefore, developing potent and selective HIF-1α inhibitors like AINA derivatives holds promise for new therapeutic strategies.
Q4: How is 2-aminoisonicotinic acid employed in the development of metal-organic frameworks (MOFs)?
A4: 2-Aminoisonicotinic acid functions as an effective one-center-acceptor–donor ligand in the construction of metal-organic frameworks. [] Its unique structure allows for the creation of intricate 3D networks, as exemplified by a study showcasing a threefold interpenetrated diamondoid network. These MOFs exhibit promising properties such as second-harmonic-generation response, potential ferroelectric behavior, and photoluminescence, making them attractive for various applications in materials science and beyond.
Q5: Can you elaborate on the use of nickel-based MOFs incorporating 2-aminoisonicotinic acid for gas separation?
A5: Researchers have developed nickel-based MOFs, including Ni(ina)2 (ina = isonicotinic acid) utilizing 2-aminoisonicotinic acid and related ligands for the challenging task of methane purification from coal-bed methane. [] These MOFs leverage their specific pore size and pore chemistry to achieve remarkable CH4/N2 selectivity. Notably, Ni(ina)2 exhibits exceptional selectivity, surpassing traditional adsorbents, highlighting its potential for industrial applications in energy production and environmental protection.
Q6: Are there any known methods for synthesizing 2-aminoisonicotinic acid hydrazide?
A6: While specific details regarding the synthesis of 2-aminoisonicotinic acid hydrazide are limited within the provided research, its preparation is documented. [] This suggests that established synthetic routes exist, and further investigation into specialized chemical literature would likely provide detailed procedures and characterization data.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)
